Betulinic aldehyde oxime

Anticancer Leukemia Triterpenoid Oxime

This semisynthetic C-28 oxime derivative is differentiated by its hydroxyimino modification, conferring 3.7× greater potency against CCRF-CEM leukemia cells vs. betulonic acid oxime (IC50 5.1 μM) and 2.6× enhanced cytotoxicity against G-361 melanoma cells (IC50 8.3 μM). Its hepatocyte IC50 of 25 μM enables controlled hepatotoxicity studies for therapeutic index optimization. Procure this distinct pharmacophore to avoid SAR invalidation from generic substitution.

Molecular Formula C30H49NO2
Molecular Weight 455.7 g/mol
Cat. No. B12522404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetulinic aldehyde oxime
Molecular FormulaC30H49NO2
Molecular Weight455.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=NO
InChIInChI=1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1
InChIKeyGCYZHONUJBNDJH-ROUWMTJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol: A Lupane Triterpenoid Oxime for Advanced Biomedical Research


The compound (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol, also known as 3β-hydroxy-lup-20(29)-en-28-al oxime or betulinic aldehyde oxime [1], is a semisynthetic derivative of the lupane-type pentacyclic triterpenoid betulinic acid [2]. It features a hydroxyimino (oxime) functional group at the C-28 position, distinguishing it from the parent carboxylic acid. This modification is associated with altered biological activities, including cytotoxicity against cancer cell lines and potential antiviral properties [3], making it a compound of interest in medicinal chemistry and drug discovery.

Why Generic Lupane Triterpenoids Cannot Substitute for (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol in Focused Research Programs


Substituting (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol with unmodified betulinic acid or other common lupane triterpenoids fails to replicate its specific biological profile. While betulinic acid itself exhibits anticancer [1] and anti-HIV [2] activities, the introduction of the C-28 oxime moiety in this compound confers distinct pharmacological properties. The oxime group alters the molecule's hydrogen-bonding capacity, lipophilicity, and metabolic stability [3]. Consequently, the compound demonstrates a unique spectrum of cytotoxicity against specific cancer cell lines [4] and has been implicated in antiviral mechanisms distinct from those of its parent acid [5]. Generic substitution therefore risks invalidating experimental outcomes and leads to erroneous structure-activity relationship conclusions.

Quantitative Differentiation of (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol: Head-to-Head Biological Activity Comparisons


Cytotoxicity Against CCRF-CEM Leukemia Cells: Betulinic Aldehyde Oxime vs. Betulonic Acid Oxime

Betulinic aldehyde oxime (the target compound) demonstrates significantly higher cytotoxic potency against human T-lymphoblastic leukemia (CCRF-CEM) cells compared to betulonic acid oxime, a closely related C-3 oxo derivative [1]. In a direct comparative study, betulonic acid oxime exhibited an IC50 of 18.9 μM, while the target compound's oxime moiety at C-28 confers a 3.7-fold increase in potency, with an IC50 of 5.1 μM [2]. This differential activity underscores the critical impact of oxime placement on the lupane scaffold for antileukemic activity.

Anticancer Leukemia Triterpenoid Oxime

Cytotoxicity Against G-361 Malignant Melanoma Cells: Betulinic Aldehyde Oxime vs. Betulonic Acid Oxime

In a direct comparison against G-361 malignant melanoma cells, betulinic aldehyde oxime (target compound) exhibits a 2.6-fold lower IC50 than betulonic acid oxime [1]. The target compound achieved an IC50 of 8.3 μM, whereas betulonic acid oxime required 21.3 μM to achieve the same level of cytotoxicity [2]. This differential sensitivity highlights the C-28 oxime's enhanced activity in melanoma models relative to the C-3 oxime analog.

Anticancer Melanoma Triterpenoid Oxime

Hepatocyte Cytotoxicity: Betulinic Aldehyde Oxime vs. Betulinic Acid

Betulinic aldehyde oxime (target compound) displays measurable cytotoxicity toward normal hepatocytes, with an IC50 of 25 μM . In contrast, unmodified betulinic acid exhibits significantly lower cytotoxicity in primary hepatocytes, with reported IC50 values >100 μM in similar assays [1]. This difference in hepatic cytotoxicity profile is a critical consideration for applications requiring liver cell exposure and informs compound selection based on safety window requirements.

Hepatotoxicity Safety Pharmacology Triterpenoid

Antiviral Activity: Betulinic Acid 3-Oxime as a Scaffold for Further Derivatization

Betulinic acid 3-oxime, a close structural analog of the target compound, has been identified as a key intermediate in the synthesis of antiviral agents [1]. While specific quantitative EC50 data for the target compound against HSV-1 is not directly available, class-level inference from studies on betulonic acid 3-oxime derivatives indicates that ureides and carbamates derived from this scaffold exhibit inhibitory activity against herpes simplex type 1 virus [2]. The target compound's C-28 oxime may serve as a similar or superior starting point for antiviral lead optimization.

Antiviral Herpes Simplex Virus Triterpenoid Oxime

Optimized Application Scenarios for (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol Based on Empirical Evidence


Investigating Lupane Oxime Structure-Activity Relationships in Leukemia Models

Given its 3.7-fold higher potency against CCRF-CEM leukemia cells compared to betulonic acid oxime [1], this compound is ideally suited for SAR studies aimed at optimizing the C-28 oxime pharmacophore. Researchers can systematically vary substituents on the oxime nitrogen or explore prodrug strategies to further enhance antileukemic activity while leveraging the established baseline IC50 of 5.1 μM .

Melanoma-Specific Cytotoxicity Screening and Lead Optimization

The compound's 2.6-fold greater cytotoxicity against G-361 melanoma cells relative to betulonic acid oxime [1] positions it as a preferential starting point for developing melanoma-targeted therapies. Its activity can be benchmarked against the reported IC50 of 8.3 μM in follow-up studies exploring combination treatments or nanoparticle formulations for enhanced tumor delivery.

Hepatotoxicity Profiling and Safety Margin Assessment

The documented hepatocyte IC50 of 25 μM [1] contrasts sharply with betulinic acid's >100 μM safety profile . This compound is therefore valuable in controlled studies designed to elucidate the structural determinants of triterpenoid-induced hepatotoxicity, enabling the rational design of derivatives with improved therapeutic indices.

Synthesis of Novel Antiviral Agents via Oxime Derivatization

As a member of the triterpenoid oxime class with demonstrated antiviral potential [1], this compound serves as a versatile intermediate for synthesizing ureides, carbamates, and other C-28-modified derivatives . Its oxime functionality provides a synthetic handle for introducing diverse pharmacophores aimed at targeting viral entry or replication mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betulinic aldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.